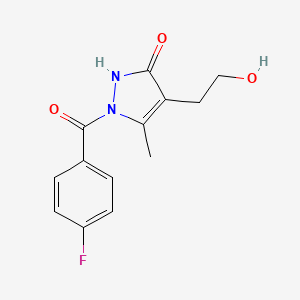
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FMHM belongs to the class of pyrazolone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Logic Gate Application
A novel application of compounds containing the pyrazolone-ring unit, similar to the specified chemical structure, involves the synthesis of photo-switchable molecules that exhibit reversible photochromic properties. These properties are leveraged in the creation of an INHIBIT logic gate, demonstrating the compound's potential in molecular electronics. The mechanism behind the photochromism involves intra- and intermolecular double-proton transfer, a process stimulated by chemical inputs like H+, OH−, and Zn2+, showcasing the chemical's versatility in sensor and logic gate applications (Xie et al., 2009).
Antimicrobial Activity
Research has also explored the antimicrobial potential of fluorine-containing pyrazolones, akin to the compound . Synthesized derivatives have demonstrated promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their utility in developing new antibacterial agents. This antimicrobial activity, characterized by the minimum inhibitory concentration (MIC50), highlights the compound's potential in medical and pharmaceutical research (Gadakh et al., 2010).
Potential Antitumor Properties
Compounds with fluorinated pyrazole rings have been studied for their antitumor properties, with specific derivatives showing activity against lung cancer cells at concentrations lower than the reference drug 5-fluorodeoxyuridine. Such findings underscore the potential of these compounds in cancer research and therapy, paving the way for the development of novel antitumor agents with enhanced efficacy and specificity (Hammam et al., 2005).
Fluorescence Studies for Antitumoral Applications
Fluorescence studies on compounds structurally related to the specified chemical have shown potential antitumoral activities. These studies, performed both in solution and in lipid membranes, indicate that such compounds can preferentially locate within cellular structures, suggesting a targeted mechanism of action against tumor cells. The fluorescence properties, especially in polar solvents, point to their potential use in diagnostic and therapeutic applications in oncology (Castanheira et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3/c1-8-11(6-7-17)12(18)15-16(8)13(19)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSFYTYEGVEWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)F)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


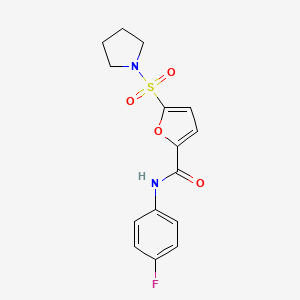
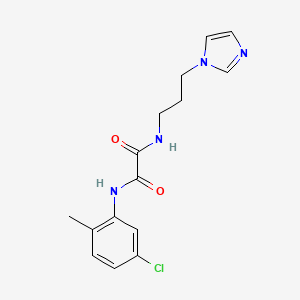
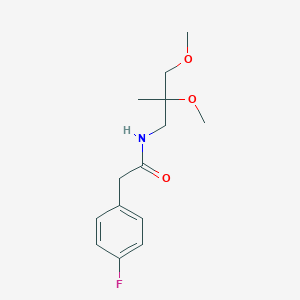
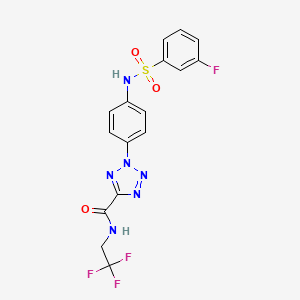
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2862023.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one](/img/structure/B2862024.png)

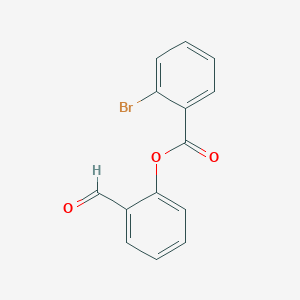

![4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2862033.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![9,9-dimethyl-6-[4-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2862036.png)